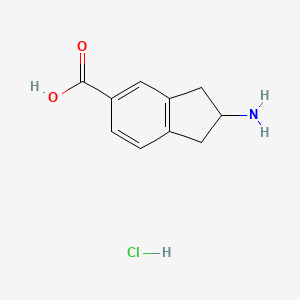![molecular formula C12H19N3O B6283621 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane CAS No. 1375235-39-4](/img/no-structure.png)
1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane” is a chemical compound with the molecular formula C12H19N3O. It has a molecular weight of 221.30 .
Molecular Structure Analysis
The compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a spiro[2.5]octane group, which is a bicyclic structure of eight atoms including one quaternary carbon atom .Wirkmechanismus
Target of Action
The primary targets of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2Oxadiazoles, a key component of this compound, are known to have a wide range of applications and have been successfully utilized as an essential part of the pharmacophore . They have been used in medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other applications .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms depending on their structure and the nature of the target . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
Oxadiazoles and their derivatives have been found to influence a variety of biochemical pathways depending on their structure and target .
Result of Action
Oxadiazoles and their derivatives have been associated with a variety of biological effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane' involves the synthesis of the oxadiazole ring followed by the spirocyclic ring formation. The final step involves the introduction of the azaspiro ring.", "Starting Materials": [ "2-amino-2-methylpropan-1-ol", "2-bromo-2-methylpropane", "Hydrazine hydrate", "Acetic anhydride", "Sodium azide", "1,3-propanediol", "Sodium hydride", "2-chloroethylamine hydrochloride", "Triethylamine", "4-methylbenzenesulfonic acid", "Sodium nitrite", "Copper(I) bromide", "Sodium carbonate", "1,3-dibromopropane", "Sodium azide", "Sodium methoxide", "6-bromohexan-1-ol", "Sodium borohydride", "Sodium hydroxide", "1,2-dibromoethane", "1,3-diaminopropane", "Sodium cyanoborohydride", "Sodium azide", "Sodium methoxide", "6-azaspiro[2.5]octane" ], "Reaction": [ "Synthesis of 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid: React 2-amino-2-methylpropan-1-ol with acetic anhydride to form N-acetyl-2-amino-2-methylpropan-1-ol. React the resulting compound with sodium azide to form N-azido-2-amino-2-methylpropan-1-ol. React the resulting compound with 1,3-propanediol to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid.", "Synthesis of 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid methyl ester: React 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride. React the resulting compound with methanol to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid methyl ester.", "Synthesis of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-bromohexane: React 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid methyl ester with sodium hydride to form the corresponding carbanion. React the resulting carbanion with 6-bromohexan-1-ol to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-bromohexane.", "Synthesis of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane: React 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-bromohexane with sodium azide to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azidohexane. React the resulting compound with sodium methoxide to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-methoxyhexane. React the resulting compound with 6-azaspiro[2.5]octane in the presence of copper(I) bromide and triethylamine to form 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane." ] } | |
CAS-Nummer |
1375235-39-4 |
Molekularformel |
C12H19N3O |
Molekulargewicht |
221.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



